molecular formula C18H13ClFN3O2 B2579223 (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 954647-95-1

(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2579223
CAS No.: 954647-95-1
M. Wt: 357.77
InChI Key: GOFMSQXVSSYFCH-JXMROGBWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic small molecule based on the 1,3,4-oxadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological profile and metabolic stability . This compound is provided for research purposes to investigate its potential biological activities. The 1,3,4-oxadiazole core is a bioisostere for ester and amide functionalities, which often enhances a compound's ability to engage in hydrogen bonding and improves its pharmacokinetic properties . Research Applications & Potential Mechanisms While the specific activity of this compound is under investigation, derivatives of 1,3,4-oxadiazole have demonstrated significant promise in several research areas, suggesting potential pathways for this molecule: • Neuroscience Research : Structurally similar 1,3,4-oxadiazole compounds have been identified as potent anticonvulsant agents in preclinical models. They are reported to modulate key neurochemical pathways, including the upregulation of serotonin (5-hydroxytryptamine) and neurosteroids like allopregnanolone, while downregulating cortisol and GABA levels, suggesting a biphasic neuroprotective effect that combines antioxidant and anti-seizure activities . • Antimicrobial and Antitubercular Research : The 1,3,4-oxadiazole scaffold is a known pharmacophore in the development of novel anti-infective agents. Research indicates that molecules incorporating this structure can exhibit strong antibacterial effects against various strains, including Xanthomonas oryzae (Xoo) and Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . • Oncology Research : Certain 1,3,4-oxadiazole derivatives have shown notable in vitro antiproliferative activity against a broad spectrum of human cancer cell lines. Some compounds in this class function as efficient scaffolds in drug discovery for their potential to inhibit cancer cell growth . Handling & Usage This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate personal protective equipment (PPE) and in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-15-4-2-1-3-13(15)7-10-16(24)21-18-23-22-17(25-18)11-12-5-8-14(20)9-6-12/h1-10H,11H2,(H,21,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMSQXVSSYFCH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.

    Coupling with Chlorophenylacrylamide: The final step involves coupling the oxadiazole derivative with (E)-3-(2-chlorophenyl)acrylamide under conditions that promote the formation of the amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as an anticancer agent. The presence of the oxadiazole moiety is significant, as compounds containing oxadiazoles have been reported to exhibit various biological activities, including anticancer properties.

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. In a study involving similar compounds, it was found that derivatives with oxadiazole rings demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of oxidative stress and disruption of cellular signaling pathways .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide as a candidate for developing new therapeutic agents.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as enzyme inhibitors, particularly in the context of tyrosinase inhibition. Tyrosinase is crucial in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders . The compound's ability to modulate enzyme activity could lead to further exploration in dermatological applications.

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science due to its acrylamide structure.

Polymer Chemistry

The acrylamide functional group allows for copolymerization with other monomers, potentially leading to the development of novel polymeric materials with tailored properties. Such materials could be utilized in drug delivery systems or as coatings with specific functionalities .

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of compounds related to this compound:

StudyFindingsApplication
Fandi Sutanto et al.Successful synthesis of oxadiazole derivatives with anticancer propertiesDrug development
Research on tyrosinase inhibitorsIdentified potential for skin-related treatmentsDermatology
Polymer synthesis studiesDemonstrated copolymerization capabilitiesMaterial science

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
Target Compound: (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide C₁₉H₁₄ClFN₃O₂* ~373.8 2-chlorophenyl, 4-fluorobenzyl, 1,3,4-oxadiazole Not reported Inferred
(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide (CID 1556612) C₁₉H₁₃Cl₃N₂OS 430.7 3,4-dichlorophenyl, 4-chlorobenzyl, 1,3-thiazole Not reported
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide C₁₇H₁₅ClNO₃ 340.8 3-chlorophenyl, 4-hydroxy-3-methoxybenzyl Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 1,3,4-oxadiazole, sulfanyl linkage, 2-amino-thiazole 134–178
(E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h) C₁₈H₁₅ClN₃O 324.8 2-chlorophenyl, 4-imidazolylphenyl Not reported

*Inferred based on structural similarity to analogs.

Key Observations:
  • Heterocyclic Core : Replacing the 1,3,4-oxadiazole in the target compound with a 1,3-thiazole (as in CID 1556612) introduces sulfur, which may alter electronic properties and binding interactions .
  • Substituent Effects : The 4-fluorobenzyl group in the target compound likely enhances lipophilicity compared to the 4-hydroxy-3-methoxybenzyl group in , which may improve blood-brain barrier penetration.
  • Halogenation : The 2-chlorophenyl group in the target compound and compound 17h contrasts with the 3,4-dichlorophenyl in CID 1556612 , suggesting positional effects on steric hindrance and target affinity.
Enzyme Inhibition and Antibacterial Activity:
  • Compound 7c (from ) demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to its sulfanyl-oxadiazole-thiazole architecture . The target compound’s 4-fluorobenzyl group may enhance activity due to increased membrane permeability.
  • The capsaicin derivative in exhibited mutagenic properties, highlighting the role of the acrylamide backbone in interacting with biological targets like TRPV1 receptors.
Structural-Activity Relationships (SAR):
  • Imidazole/Thiazole vs. Oxadiazole : Compound 17h (imidazole-containing) showed higher solubility in polar solvents compared to thiazole or oxadiazole derivatives, suggesting that heterocycle choice impacts pharmacokinetics.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C18H16ClFN4O. Its structure includes a chlorophenyl group and an oxadiazole moiety, which are known to contribute to biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring is particularly significant as it can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to target proteins. The mechanism of action may involve the inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole rings can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Antimicrobial Activity

The compound's potential antimicrobial effects have been explored in various studies. Compounds with oxadiazole moieties have demonstrated antibacterial and antifungal activities against a range of pathogens. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. These effects are often linked to the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range against several cancer types, suggesting its potential as a lead compound for further development.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)10.0

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole ring and substituents on the phenyl groups significantly influence biological activity. For example, increasing electron-withdrawing groups on the aromatic rings tends to enhance anticancer activity due to increased lipophilicity and better membrane permeability.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing (E)-3-(2-chlorophenyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves:
  • Coupling Reactions : Use of EDCI or similar coupling agents in polar solvents (e.g., DMF) to form the acrylamide backbone .
  • Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides under reflux with POCl₃ or other dehydrating agents .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization to achieve >95% purity .
  • Key Controls : Temperature (e.g., 0°C for coupling, 90°C for cyclization) and pH adjustments (e.g., ammonia for precipitation) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the acrylamide double bond (δ 6.2–7.8 ppm for vinyl protons) and aromatic regions (δ 7.0–8.0 ppm for chlorophenyl/fluorobenzyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Reassess Computational Models : Use molecular docking (e.g., AutoDock Vina) with updated protein structures (PDB) and solvation parameters .
  • Validate In Vitro : Perform dose-response assays (e.g., IC₅₀ in cancer cell lines) and compare with docking scores. Discrepancies may arise from compound solubility or off-target effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess binding stability .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., kinases) versus off-target proteins?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents to the oxadiazole ring (e.g., sulfonyl groups) to enhance steric hindrance against off-targets .
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseScan®) to identify selectivity bottlenecks .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to predict binding affinity differences between targets .

Q. How should researchers design experiments to evaluate metabolic stability and toxicity in early-stage development?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data from different solvent systems (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :
  • Solvent Polarity : DMSO may artificially inflate solubility; use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
  • pH-Dependent Studies : Measure solubility at physiological pH (7.4) and adjust with co-solvents (e.g., PEG-400) for in vivo relevance .

Q. What causes variability in cytotoxicity results across cell lines (e.g., HepG2 vs. MCF-7)?

  • Methodological Answer :
  • Cell Line Profiling : Compare expression levels of target proteins (e.g., via Western blot) to correlate with IC₅₀ values .
  • Membrane Permeability : Use Caco-2 assays or PAMPA to assess passive diffusion differences .

Structural and Mechanistic Insights

Q. What role do the 2-chlorophenyl and 4-fluorobenzyl groups play in the compound’s bioactivity?

  • Methodological Answer :
  • Chlorophenyl : Enhances lipophilicity (logP) and π-π stacking with hydrophobic enzyme pockets .
  • Fluorobenzyl : Introduces electron-withdrawing effects, stabilizing hydrogen bonds with catalytic residues (e.g., in kinases) .
  • SAR Studies : Synthesize analogs lacking these groups and compare activity .

Q. How to predict and validate metabolite formation using in silico tools?

  • Methodological Answer :
  • Software : Use Meteor (Lhasa Ltd.) or ADMET Predictor™ to identify likely Phase I/II metabolites .
  • HR-MS/MS : Confirm metabolites in hepatocyte incubations with high-resolution mass accuracy (<5 ppm error) .

Experimental Design Tables

Parameter Example Protocol Reference
Synthesis Yield 65–78% after column chromatography
IC₅₀ (Anticancer) 2.1–8.7 µM in HepG2/MCF-7
LogP (Predicted) 3.2–3.8 (ACD/Labs)
Plasma Stability (t½) 42 min (human liver microsomes)

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